5-Chloro-2-methylpent-1-en-3-yne
Description
Properties
CAS No. |
25789-33-7 |
|---|---|
Molecular Formula |
C6H7Cl |
Molecular Weight |
114.57 g/mol |
IUPAC Name |
5-chloro-2-methylpent-1-en-3-yne |
InChI |
InChI=1S/C6H7Cl/c1-6(2)4-3-5-7/h1,5H2,2H3 |
InChI Key |
MPZMWLRAWHSPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpent-1-en-3-yne can be achieved through several methods. One common approach involves the chlorination of 2-methylpent-1-en-3-yne using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the photolysis of 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, which leads to the formation of chloro(4-methylpent-3-en-1-ynyl)carbene, a precursor to the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpent-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different saturated or unsaturated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Chloro-2-methylpent-1-en-3-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpent-1-en-3-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine atom and the triple bond, which can participate in various chemical transformations. These interactions can lead to the formation of reactive intermediates, such as carbenes, which can further react with other molecules to produce desired products.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-Chloro-2-methylpent-1-en-3-yne and analogous compounds from the evidence:
Key Observations:
- Ene-Yne vs. Heterocyclic Systems : Unlike the target compound, the thiophene derivative in incorporates sulfur heterocycles and a cyclopentene ring, which enhance aromaticity and alter electronic properties. The chlorine substituents in both compounds may similarly influence electrophilic substitution reactivity.
- Polarity and Solubility: The amide and nitro groups in 5-Chloro-N-(4-nitrophenyl)pentanamide increase polarity compared to the nonpolar ene-yne system of the target compound. This suggests divergent solubility profiles (e.g., polar solvents vs. hydrocarbons).
- Steric Effects: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate features bulky phenyl groups that hinder reactivity at the triple bond, whereas the target compound’s methyl group at C2 may impose milder steric constraints.
Reactivity and Stability
- Chlorine Substituents : The electron-withdrawing chlorine in the target compound likely stabilizes the alkyne via inductive effects, similar to its role in the thiophene derivative . However, in the nitro-containing amide , chlorine’s effect is compounded by the nitro group, drastically altering reaction pathways (e.g., nucleophilic acyl substitution vs. alkyne addition).
- Conjugated Systems: The ene-yne conjugation in the target compound may facilitate resonance stabilization, contrasting with isolated triple bonds in the diphenylpent-2-ynoate , which lacks such conjugation.
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